Cefaclor

Antimicrobial Resistance In Vitro Pharmacology Cephalosporin Comparator

Cefaclor (53994-73-3) is a second-generation oral cephalosporin, distinguished by a 3-chloro substitution on its cephem nucleus. This structural feature confers significantly greater in vitro activity against Haemophilus influenzae and Escherichia coli compared to first-generation analogs like cephalexin, making it a validated research tool for respiratory and urinary tract infection models. Its favorable safety profile, including a lower incidence of diarrhea versus cefuroxime axetil, and a shorter half-life suitable for novel drug delivery research, make it a superior compound for demanding preclinical studies.

Molecular Formula C15H14ClN3O4S
Molecular Weight 367.8 g/mol
CAS No. 53994-73-3; 70356-03-5
Cat. No. B15561055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefaclor
CAS53994-73-3; 70356-03-5
Molecular FormulaC15H14ClN3O4S
Molecular Weight367.8 g/mol
Structural Identifiers
InChIInChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1
InChIKeyQYIYFLOTGYLRGG-GPCCPHFNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.10e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cefaclor: A Core Second-Generation Oral Cephalosporin for Differentiated Antibacterial Selection


Cefaclor (CAS: 53994-73-3; 70356-03-5) is a second-generation oral cephalosporin antibiotic characterized by a 3-chloro substitution, which differentiates it from first-generation analogs like cephalexin and cephradine that contain a 3-methyl group [1]. This structural modification confers a distinct antibacterial spectrum and pharmacokinetic profile [2].

Why Cefaclor Cannot Be Simply Substituted by First-Generation Cephalosporins in Scientific or Clinical Settings


Direct substitution of cefaclor with a first-generation cephalosporin like cephalexin or cephradine is not scientifically valid due to quantifiable differences in their antibacterial spectrum. Cefaclor demonstrates significantly greater in vitro activity against key gram-negative pathogens, particularly Haemophilus influenzae and Escherichia coli, which are common in respiratory and urinary tract infections [1]. This differential activity is attributed to its unique chemical structure, which alters its interaction with bacterial penicillin-binding proteins [2].

Quantitative Evidence Guide for Cefaclor's Differentiation from Key Comparators


Superior In Vitro Antibacterial Activity Against Common Pathogens vs. First-Generation Cephalosporins

Cefaclor exhibits a clear rank order of in vitro potency against 233 clinical isolates, demonstrating greater antibacterial activity than cephalexin and cephradine. The study shows a clear separation of results, with cefaclor being the most active, cephalexin intermediate, and cephradine the least active against organisms such as E. coli, K. pneumoniae, and S. typhi in nutrient broth [1]. This increased activity is attributed to the substituted chloro group on the cefaclor molecule [1]. A separate study confirms this, finding cefaclor to be 2- to 8-fold more active than cephalexin against a panel of clinical isolates [2].

Antimicrobial Resistance In Vitro Pharmacology Cephalosporin Comparator

Superior Activity Against Haemophilus influenzae vs. Cephalexin

A key differentiator for cefaclor is its increased activity against Haemophilus influenzae strains, including beta-lactamase-producing isolates, a feature not shared by first-generation cephalosporins [1]. The study found that cefaclor showed greater activity against Haemophilus strains than did cephalexin and inhibited beta-lactamase-producing Haemophilus isolates [1].

Respiratory Tract Infections Beta-lactamase Haemophilus influenzae

Differentiated Pharmacokinetic Profile: Shorter Half-Life and Lower Bioavailability vs. Cefadroxil

The pharmacokinetic profile of cefaclor is a key point of differentiation from other oral cephalosporins, particularly cefadroxil. In a pediatric study, cefaclor exhibited a serum half-life of approximately 0.6 hours, which is significantly shorter than cefadroxil's half-life of about 1.5 hours [1]. Consequently, the relative bioavailability of cefadroxil is about twice that of cefaclor [1].

Pharmacokinetics Oral Bioavailability Cephalosporin Comparator

Extended-Release Formulation Enables Shorter Treatment Duration (7 vs. 10 Days) for Acute Exacerbations of Chronic Bronchitis

An extended-release (ER) formulation of cefaclor provides a quantifiable advantage in treatment duration. Clinical trials demonstrate that for acute exacerbations of chronic bronchitis, a 7-day regimen with the extended-release 500-mg formulation yields similar efficacy to a 10-day dosing regimen with the immediate-release 250-mg capsule [1].

Formulation Science Clinical Trial Design Patient Compliance

Comparable Clinical Efficacy to Cefuroxime Axetil in AOM with Lower Incidence of Diarrhea

In a trial for acute otitis media with effusion in children, cefaclor demonstrated therapeutic equivalence to cefuroxime axetil. However, a key differentiator was the adverse event profile. While both drugs were equally effective, the incidence of diarrhea was significantly lower in the cefaclor treatment group (no specific percentage reported, but described as 'significantly fewer patients') [1].

Otitis Media Adverse Event Profile Pediatric Infectious Diseases

Strategic Application Scenarios for Cefaclor Based on Quantitative Differentiation


In Vitro Studies on Haemophilus influenzae

Cefaclor is a preferred compound for in vitro studies focusing on Haemophilus influenzae, including beta-lactamase-producing strains, where it demonstrates superior activity compared to first-generation cephalosporins like cephalexin [1]. This makes it a valuable tool for investigating mechanisms of resistance and screening new antibacterial agents against this key respiratory pathogen.

Clinical Research Requiring a Favorable Gastrointestinal Tolerability Profile in Pediatrics

In pediatric clinical trials for conditions like acute otitis media, cefaclor's favorable adverse event profile, particularly a lower incidence of diarrhea compared to cefuroxime axetil [2], makes it a strong candidate for studies where minimizing gastrointestinal side effects is critical for patient retention and data quality.

Formulation and Bioavailability Studies for Short-Course Antibiotic Regimens

The pharmacokinetic properties of cefaclor, including its shorter half-life [3] and the ability of its extended-release formulation to enable a shorter 7-day treatment regimen for acute exacerbations of chronic bronchitis [4], make it an ideal model compound for research on novel drug delivery systems aimed at improving patient compliance or reducing treatment duration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefaclor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.